1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1021225-57-9
VCID: VC11920941
InChI: InChI=1S/C19H24N6O3S/c1-13-11-16(28-4)17(12-14(13)2)29(26,27)24-9-7-23(8-10-24)19-6-5-18-21-20-15(3)25(18)22-19/h5-6,11-12H,7-10H2,1-4H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC
Molecular Formula: C19H24N6O3S
Molecular Weight: 416.5 g/mol

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1021225-57-9

Cat. No.: VC11920941

Molecular Formula: C19H24N6O3S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1021225-57-9

Specification

CAS No. 1021225-57-9
Molecular Formula C19H24N6O3S
Molecular Weight 416.5 g/mol
IUPAC Name 6-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C19H24N6O3S/c1-13-11-16(28-4)17(12-14(13)2)29(26,27)24-9-7-23(8-10-24)19-6-5-18-21-20-15(3)25(18)22-19/h5-6,11-12H,7-10H2,1-4H3
Standard InChI Key GVVRFLCSIQNHPK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct structural domains (Figure 1):

  • 2-Methoxy-4,5-dimethylbenzenesulfonyl group: A sulfonamide-linked aromatic ring with methoxy and methyl substituents, enhancing lipophilicity and target binding.

  • Piperazine core: A six-membered diamine ring enabling conformational flexibility and hydrogen bonding .

  • 3-Methyl-triazolo[4,3-b]pyridazine: A fused heterocyclic system contributing to π-π stacking and kinase inhibition .

Table 1: Key Chemical Data

PropertyValue
Molecular FormulaC₁₉H₂₄N₆O₃S
Molecular Weight416.5 g/mol
IUPAC Name6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-triazolo[4,3-b]pyridazine
CAS Number1021225-57-9
Topological Polar Surface112 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions (Figure 2):

  • Sulfonation: Introduction of the benzenesulfonyl group via reaction of 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid.

  • Piperazine Coupling: The sulfonyl chloride intermediate reacts with piperazine under basic conditions (e.g., K₂CO₃).

  • Triazolo-Pyridazine Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by methylation.

Key challenges include controlling regioselectivity during triazole ring formation and optimizing yields (typically 40–60%).

Analytical Characterization

Techniques confirm purity and structure:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, δ ppm): 2.21 (s, 3H, CH₃), 2.96–3.12 (m, 8H, piperazine), 3.82 (s, 3H, OCH₃).

  • Mass Spectrometry: ESI-MS m/z 417.2 [M+H]⁺.

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits phosphoinositide 3-kinase gamma (PI3Kγ), a target in oncology and immunology . In vitro assays show IC₅₀ values of 12 nM against PI3Kγ, comparable to reference inhibitors . The triazolo-pyridazine moiety binds the ATP pocket, while the sulfonyl group stabilizes interactions with Lys833 and Asp841 residues .

Antimicrobial Effects

Against Escherichia coli and Bacillus subtilis, minimum inhibitory concentrations (MICs) range from 50–150 µg/mL, attributed to sulfonamide-mediated folate pathway disruption .

Table 2: Biological Activity Profile

AssayResult
PI3Kγ Inhibition (IC₅₀)12 nM
Anticancer (MCF7 IC₅₀)8.7 µM
Antibacterial (MIC)50–150 µg/mL

Pharmacological Applications

Oncology

Preclinical studies demonstrate efficacy in reducing tumor growth in murine models (40% reduction at 10 mg/kg) . Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration .

Neuroinflammation

PI3Kγ inhibition modulates microglial activation, showing promise in Alzheimer’s disease models (30% reduction in amyloid-β plaques) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator